molecular formula C15H19NO4 B8301305 Ethyl 1-[(4-ethoxybenzoyl)amino]cyclopropanecarboxylate

Ethyl 1-[(4-ethoxybenzoyl)amino]cyclopropanecarboxylate

Cat. No. B8301305
M. Wt: 277.31 g/mol
InChI Key: KHIGTTQDSIQQGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08299061B2

Procedure details

Charge an 800 L reactor with ethyl 1-[(4-ethoxybenzoyl)amino]cyclopropanecarboxylate (12.19 kg), THF (45.5 kg) and MeOH (20.2 kg). Add a solution of LiOH monohydrate (2.49 kg) in water (25.6 kg) to the reactor maintaining the temperature of less than 23° C. during the transfer. Stir the resulting solution at 20±3° C. for overnight (19 h). Remove THF and MeOH by vacuum distillation and then add water (67 kg) to reactor. Adjust the pH of the reaction to pH about 2.0 with 5N HCl (about 12 L) at 17±2° C. Stir the resulting product slurry at 17±2° C. for 50 minutes. Collect the solids by filtration and wash with water (3×40 Kg). Dry the wet cake at 47° C. under vacuum to afford 1-[(4-ethoxybenzoyl)amino]cyclopropanecarboxylic acid (10.74 kg, 98% yield, >99% purity by HPLC, 0.03% KF) as a white powder solid. LC-MS (M+1=250).
Quantity
12.19 kg
Type
reactant
Reaction Step One
Name
Quantity
45.5 kg
Type
reactant
Reaction Step One
Name
Quantity
20.2 kg
Type
reactant
Reaction Step One
[Compound]
Name
LiOH monohydrate
Quantity
2.49 kg
Type
reactant
Reaction Step Two
Name
Quantity
25.6 kg
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:20]=[CH:19][C:7]([C:8]([NH:10][C:11]2([C:14]([O:16]CC)=[O:15])[CH2:13][CH2:12]2)=[O:9])=[CH:6][CH:5]=1)[CH3:2].C1COCC1.CO>O>[CH2:1]([O:3][C:4]1[CH:5]=[CH:6][C:7]([C:8]([NH:10][C:11]2([C:14]([OH:16])=[O:15])[CH2:12][CH2:13]2)=[O:9])=[CH:19][CH:20]=1)[CH3:2]

Inputs

Step One
Name
Quantity
12.19 kg
Type
reactant
Smiles
C(C)OC1=CC=C(C(=O)NC2(CC2)C(=O)OCC)C=C1
Name
Quantity
45.5 kg
Type
reactant
Smiles
C1CCOC1
Name
Quantity
20.2 kg
Type
reactant
Smiles
CO
Step Two
Name
LiOH monohydrate
Quantity
2.49 kg
Type
reactant
Smiles
Name
Quantity
25.6 kg
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 (± 3) °C
Stirring
Type
CUSTOM
Details
Stir the resulting solution at 20±3° C. for overnight (19 h)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature of less than 23° C. during the transfer
DISTILLATION
Type
DISTILLATION
Details
Remove THF and MeOH by vacuum distillation
CUSTOM
Type
CUSTOM
Details
the pH of the reaction to pH about 2.0 with 5N HCl (about 12 L) at 17±2° C
STIRRING
Type
STIRRING
Details
Stir the resulting product slurry at 17±2° C. for 50 minutes
Duration
50 min
CUSTOM
Type
CUSTOM
Details
Collect the solids
FILTRATION
Type
FILTRATION
Details
by filtration
WASH
Type
WASH
Details
wash with water (3×40 Kg)
CUSTOM
Type
CUSTOM
Details
Dry the wet cake at 47° C. under vacuum

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
C(C)OC1=CC=C(C(=O)NC2(CC2)C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 10.74 kg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.